2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as FMPA and is known to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of FMPA involves its binding to the dopamine D2 receptor, which results in the inhibition of dopamine signaling. This leads to a decrease in dopamine activity in the brain, which is thought to be responsible for the therapeutic effects of the compound.
Biochemical and Physiological Effects
FMPA has been shown to possess a range of biochemical and physiological effects. In addition to its dopamine D2 receptor antagonism, the compound has been shown to inhibit the reuptake of serotonin and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which is thought to contribute to the therapeutic effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
FMPA has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available. It has also been extensively studied, which makes it a well-characterized compound for use in research. However, the compound does have some limitations. Its potency as a dopamine D2 receptor antagonist is relatively low compared to other compounds, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of FMPA. One area of research is the development of more potent derivatives of the compound that may have increased therapeutic efficacy. Another area of research is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate system. Additionally, the compound's potential as a tool for studying the role of dopamine signaling in the brain could be further explored.
Méthodes De Synthèse
The synthesis of FMPA involves the reaction of 4-fluorobenzoyl chloride with piperazine in the presence of a base to form 4-(4-fluorophenyl)-1-piperazinecarboxylic acid. This intermediate is then reacted with 4-methyl-2-thiazolamine in the presence of a coupling reagent to form the final product, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide.
Applications De Recherche Scientifique
FMPA has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and depression. The compound has been shown to act as a potent antagonist at the dopamine D2 receptor, which is implicated in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-12-11-23-16(18-12)19-15(22)10-20-6-8-21(9-7-20)14-4-2-13(17)3-5-14/h2-5,11H,6-10H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMPEMPXBUICBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.